7-Acetyltaxol

Description

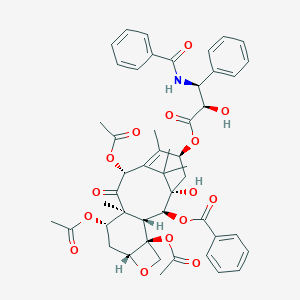

Structure

2D Structure

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVFIEKTXYELRR-XOVTVWCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H53NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92950-39-5 | |

| Record name | 7-Acetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Pathways and Chemical Derivatization of 7 Acetyltaxol

Direct Acetylation Synthesis of 7-Acetyltaxol from Paclitaxel (B517696)

The synthesis of this compound can be achieved through the direct acetylation of paclitaxel. Research has shown that while the C-2' hydroxyl group is the most reactive on the paclitaxel molecule, selective acetylation at the C-7 position is possible. vt.edu The properties of this compound are reported to be very similar to those of paclitaxel, indicating that the free hydroxyl group at the C-7 position is not essential for its biological activity. nih.govcolab.ws This makes the C-7 position an attractive site for structural modifications. nih.govcolab.ws

The direct acetylation reaction typically involves treating paclitaxel with an acetylating agent. The synthesis of 2'-acetyltaxol (B1213289) and this compound has been reported, highlighting the possibility of selective modification. nih.gov While specific, high-yield procedures for direct C-7 acetylation require careful control of reaction conditions to avoid preferential acylation at the more reactive C-2' position, the feasibility of this route has been established in synthetic studies. vt.edunih.gov

Semi-synthetic Approaches to this compound and Related Taxoids

Semi-synthesis has become a cornerstone for the production of paclitaxel and its analogs, primarily utilizing 10-deacetylbaccatin III (10-DAB) as a readily available starting material from the needles of yew species. nih.govnih.gov These methods provide a versatile platform for creating a wide array of taxoids, including those modified at the C-7 position like this compound.

The general strategy involves a multi-step process:

Protection of Hydroxyl Groups: The hydroxyl groups at C-7 and sometimes C-10 of 10-DAB are protected to prevent unwanted side reactions. A variety of protecting groups are used, such as triethylsilyl (TES) or carbobenzyloxy (CBZ). google.comgoogle.com For instance, 10-DAB can be treated with chlorotriethylsilane (B140506) to protect the C-7 hydroxyl, yielding 7-triethylsilyl-10-deacetylbaccatin III. google.com

Acylation/Side-Chain Attachment: The C-10 position is then typically acetylated, and the crucial C-13 side chain is attached. google.comgoogle.com This is often accomplished by condensing the protected baccatin (B15129273) core with a β-lactam synthon. nih.gov

Deprotection: Finally, the protecting group at the C-7 position is removed to yield the desired paclitaxel analog. google.com

This modular approach allows for the introduction of various functionalities at different positions before the final deprotection steps. By modifying the protecting group strategy or the subsequent acylation steps, derivatives like this compound can be synthesized from these common intermediates.

Targeted Chemical Modifications at the C-7 Position and Adjacent Sites

The understanding that the C-7 position is not critical for the primary biological interactions of paclitaxel has spurred extensive research into creating derivatives with modified physical or chemical properties. researchgate.netmdpi.com A range of functional groups has been introduced at this site.

A variety of ester derivatives at the C-7 position have been synthesized to explore structure-activity relationships. researchgate.net This typically involves the acylation of a 2'-protected paclitaxel intermediate. The synthesis of silicate (B1173343) esters has also been explored, where C7-monosilicate derivatives are accessed through the selective hydrolytic cleavage of the more reactive C2'-silicate ester from a bis-silylated intermediate. acs.org

Table 1: Examples of C-7 Ester Synthesis

| C-7 Derivative | Synthetic Approach | Starting Material | Key Reagents | Reference |

|---|---|---|---|---|

| This compound | Direct Acetylation | Paclitaxel | Acetylating Agent | nih.gov |

| C-7 Valeric Acid Ester | Esterification | Paclitaxel | Valeric Acid, Protection/Deprotection | ontosight.ai |

| C-7 Silicate Esters | Selective Hydrolysis | C2',C7-bis-silicate paclitaxel | Trifluoroacetic acid (TFA), H₂O | acs.org |

The synthesis of C-7 paclitaxel ethers has been a significant area of investigation, leading to the discovery of novel taxanes. acs.orgnih.gov A common synthetic route involves several key steps:

Protection of the 2'-hydroxyl group of paclitaxel, often as a triethylsilyl (TES) ether. acs.org

Formation of a methylthiomethyl (MTM) ether at the C-7 position. acs.org

Activation of the MTM ether, for instance with N-iodosuccinimide (NIS), followed by the addition of the desired alcohol to form the target C-7 ether. acs.org

Desulfurization with reagents like Raney Nickel can also be used to prepare certain ethers, such as methyl ethers. acs.org

This methodology has enabled the preparation of a diverse library of C-7 ether analogs for biological evaluation. acs.orgnih.gov

Carbonate and carbamate (B1207046) functionalities have also been introduced at the C-7 position. researchgate.net The synthesis of C-7 carbamates can be achieved by reacting a 2'-protected paclitaxel with an appropriate isocyanate or by a two-step procedure involving activation with a chloroformate followed by reaction with an amine. researchgate.netnih.gov For example, treatment of 2'-protected paclitaxel with phosgene (B1210022) followed by n-butylamine can yield the corresponding n-butyl carbamate. researchgate.net Similarly, C-7, C-10 di-CBZ (carbobenzyloxy) protected 10-deacetylbaccatin III has been used as a key intermediate in semi-synthetic routes, showcasing the utility of carbonate protecting groups at this position. google.comgoogle.com

To further probe the structural requirements at the C-7 position, other functional groups have been introduced, including fluoro, dehydro (alkene), and deoxy (hydrogen) moieties. researchgate.net

7-Deoxy Derivatives: The C-7 hydroxyl group can be removed via Barton deoxygenation chemistry, which involves forming a xanthate intermediate followed by radical-induced deoxygenation, to yield 7-deoxytaxol. nih.govresearchgate.net

7-Fluoro Derivatives: The introduction of a fluorine atom at C-7 (7-fluorotaxol) has been accomplished from a 2'-protected paclitaxel intermediate. This synthesis proceeds by activating the C-7 hydroxyl group, often by converting it into a mesylate or triflate, followed by nucleophilic substitution with a fluoride (B91410) source. researchgate.net

Dehydro Derivatives: The synthesis of 6,7-dehydropaclitaxel can be achieved by treating a 7-O-triflate derivative of paclitaxel with a suitable base, which induces elimination to form the double bond between C-6 and C-7. researchgate.netresearchgate.net

These modifications have been instrumental in confirming that the C-7 position is not directly involved in the key interactions at the biological target site. researchgate.net

Biosynthetic Considerations and Enzymatic Acetylation Related to this compound Precursors

The biosynthesis of taxanes in yew (Taxus) species is a complex, multi-step process involving a series of enzymatic modifications to the core taxane (B156437) skeleton. mdpi.comnih.gov While this compound is typically considered a semi-synthetic derivative, understanding the natural enzymatic acetylation of its precursors is crucial for context. The key enzymatic step relevant to the acetylation of the taxane core is the conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III. mdpi.comnih.gov

This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). sci-hub.setandfonline.com DBAT facilitates the transfer of an acetyl group from the donor molecule, acetyl coenzyme A (acetyl-CoA), specifically to the hydroxyl group at the C-10 position of 10-DAB. nih.govtandfonline.com This conversion is a critical step in the natural pathway leading to paclitaxel. mdpi.comnih.gov

The DBAT enzyme has been isolated, characterized, and expressed in recombinant systems like E. coli for in vitro studies. tandfonline.comtandfonline.com Research has established its optimal functioning conditions, with the highest activity observed at 30°C and a pH of 7.0. tandfonline.com The enzyme's activity is significantly decreased by the presence of certain metal ions, including Mg²⁺, Fe²⁺, and Co²⁺. tandfonline.com

Due to the high cost of acetyl-CoA, significant research has focused on identifying alternative, cheaper acetyl donors for the enzymatic synthesis of baccatin III using recombinant DBAT. tandfonline.comtandfonline.com These studies have shown that the enzyme can utilize a variety of commercially available chemicals as acetyl donors. tandfonline.com

Table 2: Alternative Acetyl Donors for the Enzymatic Synthesis of Baccatin III

This table shows alternative acetyl group donors that can be used by the recombinant enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to synthesize Baccatin III. tandfonline.comtandfonline.com

| Acetyl Donor |

| Vinyl acetate (B1210297) |

| Butyl acetate |

| sec-Butyl acetate |

| Isobutyl acetate |

| Amyl acetate |

| Isoamyl acetate |

The Taxus biosynthetic network contains other acetyltransferases besides DBAT. nih.gov Some of these enzymes act on different hydroxyl groups of various taxoid intermediates, and their activity can divert pathway flux away from paclitaxel production toward other side-route taxanes, such as taxusin. nih.govresearchgate.net This highlights the intricate regulation of acylation within the yew tree's metabolic pathways. researchgate.net

Biological Activities and Molecular Mechanisms of 7 Acetyltaxol

Microtubule Dynamics and Polymerization Induction

7-Acetyltaxol, a derivative of the prominent antineoplastic agent paclitaxel (B517696), demonstrates significant activity by interfering with the normal function of microtubule dynamics. Its mechanism closely mirrors that of its parent compound, focusing on the stabilization of microtubules rather than inducing their disassembly.

Research has demonstrated that this compound is effective at promoting the assembly of microtubules from tubulin dimers in vitro. researchgate.net Studies have reported that the properties of this compound are similar to those of paclitaxel regarding its effects on in vitro microtubule polymerization. nih.gov This activity occurs even in the absence of cofactors like guanosine (B1672433) triphosphate (GTP), which are typically necessary for tubulin polymerization. nih.govresearchgate.net The ability to drive the formation of microtubules is a hallmark of the taxoid class of compounds. The acetylation at the C-7 position does not negate this core function, indicating that a free hydroxyl group at this position is not essential for its in vitro activity. nih.gov

A primary mechanism of this compound is its role as a potent inhibitor of microtubule depolymerization. caymanchem.comtargetmol.comchemondis.com By binding to the microtubules, it hyper-stabilizes their structure, rendering them unable to disassemble. ncats.io This action effectively freezes the dynamic instability required for many cellular processes. ncats.io Specifically, this compound has been shown to inhibit calcium-induced microtubule depolymerization at a concentration of 10 µM. caymanchem.comtargetmol.comsapphire-usa.com This stabilization prevents the normal shortening and lengthening of microtubules, which is critical for their function in cellular transportation and mitosis. ncats.io

Cellular Growth Inhibition and Cytotoxicity Assessment

The interference with microtubule dynamics translates directly into potent cytotoxic effects in various cell lines.

The cytotoxic activity of this compound has been specifically measured in the macrophage-like cell line J774.2. nih.govcaymanchem.com In this cell line, this compound was found to be a potent inhibitor of cell growth, demonstrating a 50% inhibitory concentration (IC50) of approximately 60 nM. caymanchem.comtargetmol.comsapphire-usa.com The J774 cell line, derived from a murine sarcoma, is a standard model for studying macrophage function and for assessing the cytotoxicity of various compounds. nih.govcytion.com

The biological activity of this compound is often compared to its parent compound, paclitaxel. Research indicates that the addition of an acetyl group at the C-7 position does not significantly alter its cytotoxicity. nih.govresearchgate.net The effects of this compound on cell replication are reported to be similar to those of paclitaxel. nih.gov While modifications at the C-7 position generally have a minimal effect on cytotoxicity, none of the C-7 analogs prepared in one study proved to be superior to paclitaxel in both in vitro and in vivo assays. researchgate.net The table below presents the cytotoxicity of this compound in the J774.2 cell line alongside paclitaxel's cytotoxicity in various human cancer cell lines for context.

| Compound | Cell Line | Description | IC50 Value | Citation |

|---|---|---|---|---|

| This compound | J774.2 | Murine Macrophage-like | ~60 nM | caymanchem.com, sapphire-usa.com, targetmol.com |

| Paclitaxel | SKOV-3 | Human Ovarian Adenocarcinoma | 38.7 nM | ncats.io |

| Paclitaxel | HeLa | Human Cervical Cancer | 7.08 µM | ncats.io |

| Paclitaxel | OVCAR-3 | Human Ovarian Adenocarcinoma | 0.7 - 1.8 nM* | nih.gov |

| Paclitaxel | A2780S | Human Ovarian Carcinoma | 140 µM (at 24h) | waocp.com |

*Range reported across seven different human ovarian cancer cell lines.

Mechanisms Affecting Cellular Processes

This compound, a derivative of the well-known anti-cancer agent Taxol, exerts profound effects on fundamental cellular activities. nih.gov Its mechanisms of action primarily revolve around the disruption of microtubule dynamics, which are crucial for various cellular functions, including cell division and intracellular transport.

Impact on Cell Replication and Division

The primary mechanism by which this compound impacts cell replication and division is through its interaction with microtubules. researchgate.net Similar to its parent compound, Taxol, this compound is understood to stabilize microtubules, preventing their dynamic instability which is essential for the proper functioning of the mitotic spindle during cell division. nih.govwsu.edu This disruption of microtubule dynamics leads to a halt in the cell division process. researchgate.net

Microtubule inhibitors, including taxanes, interfere with the normal progression of mitosis. nih.gov By stabilizing the microtubule structure, this compound prevents the necessary disassembly and reassembly of the mitotic spindle, which is a critical step for the separation of chromosomes into daughter cells. researchgate.netnih.gov This interference ultimately inhibits cell proliferation by preventing cells from completing mitosis. nih.gov The inability of the cell to properly segregate its chromosomes leads to an arrest in the cell cycle, a precursor to cell death. researchgate.net

Induction of Cell Cycle Arrest

A direct consequence of the disruption of microtubule dynamics by this compound is the induction of cell cycle arrest. researchgate.net The cell cycle is a series of events that leads to cell division and replication. It has several checkpoints to ensure the fidelity of the process. khanacademy.org When the mitotic spindle is compromised due to the stabilizing effects of this compound, a key checkpoint, the spindle assembly checkpoint, is activated. khanacademy.org

This activation halts the cell cycle, typically at the G2/M phase, preventing the cell from proceeding into anaphase until the spindle defect is corrected. nih.govnih.gov However, because the effect of this compound is persistent, the cell is unable to resolve the microtubule issue, leading to a prolonged arrest at the G2/M phase. nih.govnih.gov This sustained arrest can trigger downstream signaling pathways that ultimately lead to programmed cell death. nih.gov Studies on related taxoids have shown that they induce cell cycle arrest at the G2/M phase in various cancer cell lines. acs.org

Apoptosis Induction Pathways

The prolonged cell cycle arrest induced by this compound is a potent trigger for apoptosis, or programmed cell death. hku.hk Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. teachmeanatomy.infowikipedia.org

The intrinsic pathway is often activated by internal cellular stress, such as DNA damage or the disruption of critical cellular processes. teachmeanatomy.info In the case of this compound, the sustained mitotic arrest and potential for abnormal chromosome segregation can be interpreted by the cell as a state of severe stress, leading to the activation of pro-apoptotic proteins from the Bcl-2 family. teachmeanatomy.info This in turn leads to the release of cytochrome c from the mitochondria, which triggers the caspase cascade, culminating in cell death. bio-rad-antibodies.com

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the Fas receptor or the tumor necrosis factor receptor (TNFR). teachmeanatomy.infowikipedia.org This binding leads to the activation of initiator caspases, like caspase-8, which then activate the executioner caspases. bio-rad-antibodies.com While the direct involvement of this compound in activating the extrinsic pathway is less characterized, the cellular stress it induces can sensitize cells to apoptotic signals mediated by death receptors.

A related compound, 7-Epitaxol (B27618), has been shown to induce apoptosis by regulating proteins of both the extrinsic and intrinsic pathways, leading to the activation of caspases 3, 8, and 9. nih.gov

Immunomodulatory and Inflammatory Responses

Activation of Macrophages

This compound has been noted for its capacity to activate macrophages. molaid.com Macrophages are key cells of the innate immune system, playing a critical role in pathogen defense, tissue repair, and inflammation. the-rheumatologist.org The activation of macrophages can lead to a variety of downstream effects, including the production of signaling molecules that influence the behavior of other immune cells. frontiersin.org

The activation of macrophages by this compound suggests that this compound can enhance certain immune responses. molaid.com Activated macrophages can exhibit increased phagocytic activity and can present antigens to T-lymphocytes, thereby bridging the innate and adaptive immune systems. nih.govnih.gov

Modulation of Nitric Oxide (NO) and Tumor Necrosis Factor (TNF) Levels

A key aspect of macrophage activation is the production of inflammatory mediators, including nitric oxide (NO) and tumor necrosis factor (TNF). nih.gov this compound's influence on these molecules is a significant component of its immunomodulatory effects.

Nitric oxide is a versatile signaling molecule with a wide range of physiological functions, including vasodilation and immune regulation. frontiersin.org In the context of an immune response, NO produced by activated macrophages can have cytotoxic effects on pathogens and tumor cells. nih.gov

Tumor necrosis factor is a pro-inflammatory cytokine that plays a central role in orchestrating the inflammatory response. clinexprheumatol.orgdovepress.com It can induce a cascade of other cytokines and chemokines, leading to the recruitment of immune cells to sites of inflammation. dovepress.com The modulation of TNF levels by this compound indicates its potential to influence inflammatory processes. The relationship between NO and TNF is complex, with NO being able to both up-regulate and down-regulate TNF-alpha release in certain contexts. nih.gov

Structure Activity Relationship Sar Studies of 7 Acetyltaxol and Its Analogs

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of taxoids is a critical determinant of their biological activity. The specific shape of the molecule governs its ability to bind to its target, β-tubulin, within the microtubule. Therefore, understanding the conformational effects of modifications like C-7 acetylation is essential for a complete SAR profile.

Nuclear Magnetic Resonance (NMR) Studies for Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. For taxoids, NMR studies, often in combination with molecular modeling, have provided valuable insights into their solution-state structures.

While specific NMR studies focusing exclusively on the conformation of 7-Acetyltaxol are not extensively reported, research on closely related C-7 modified taxoids offers significant clues. For instance, NMR studies on fluorescent taxoids with a substituent at the C-7 position have been conducted in a mixed solvent system of DMSO-d6/D2O. These studies revealed that the taxoids adopt a "collapsed" conformation, where hydrophobic groups such as the 2-O-benzoyl, 3'-phenyl, and 4-O-acetyl are in close proximity to each other. This hydrophobic clustering is a recurring conformational theme observed in various active taxoids in solution. The observation that both a bioactive C-7 modified taxoid and its inactive 2'-acetylated counterpart adopt a similar collapsed conformation suggests that this specific solution conformation is not the sole determinant of biological activity.

Molecular Modeling and Computational Approaches to Conformation

Molecular modeling and computational chemistry are indispensable tools for visualizing and analyzing the conformational landscape of complex molecules like this compound. These methods can complement experimental data from NMR and provide a more detailed picture of the molecule's three-dimensional structure and dynamics.

Molecular modeling studies of C-7 modified taxoids have often been used in conjunction with NMR data to generate and refine 3D structures. For the aforementioned fluorescent C-7 modified taxoids, initial distance constraints derived from NOESY NMR spectra were used as a starting point for molecular modeling. The resulting models confirmed the "hydrophobic collapse" conformation, providing a visual representation of how different parts of the molecule interact in solution. This collapsed structure has also been observed in the X-ray crystal structures of paclitaxel (B517696) and other taxoid derivatives, suggesting its relevance. The general consensus from these studies is that the conformation of the taxane (B156437) core in C-7 modified analogs, including likely this compound, is largely similar to that of paclitaxel itself in solution. This implies that the addition of a small acetyl group at the C-7 position does not induce a major conformational change that would drastically alter its interaction with the tubulin binding site.

Comparative SAR Analysis with Paclitaxel and Other Taxoid Derivatives

To fully understand the significance of the C-7 acetyl group, it is essential to compare the SAR of this compound with that of the parent compound, paclitaxel, as well as other taxoid derivatives with modifications at the C-7 position and other key sites.

Examination of 2'-Acetyltaxol (B1213289) and its SAR Profile

A particularly insightful comparison can be made with 2'-Acetyltaxol, an isomer of this compound where the acetyl group is located on the 2'-hydroxyl of the C-13 side chain. The C-13 side chain is known to be critical for the biological activity of taxoids.

Unlike the modification at C-7, acetylation at the C-2' position leads to a significant loss of in vitro activity in terms of promoting microtubule assembly. This highlights the critical importance of a free hydroxyl group at the C-2' position for the biological function of paclitaxel. Interestingly, while the in vitro microtubule polymerization activity is lost, the cytotoxicity of 2'-Acetyltaxol is often retained, albeit at a reduced level. This is because the 2'-acetyl group can be hydrolyzed in vivo to yield the active parent compound, paclitaxel, effectively making 2'-Acetyltaxol a prodrug.

Analysis of Other C-7 Modified Analogs

A wide range of other modifications have been made at the C-7 position of paclitaxel to further probe the SAR of this region. These include the introduction of various ester, ether, carbonate, and carbamate (B1207046) groups. A study evaluating a series of C-7 modified analogs provided valuable data on their in vitro cytotoxicity against the HCT-116 human colon cancer cell line.

Table 2: In Vitro Cytotoxicity of C-7 Modified Paclitaxel Analogs against HCT-116 Cells

| Compound | C-7 Modification | IC50 (nM) | Relative Potency (Paclitaxel = 1.0) |

|---|---|---|---|

| Paclitaxel | -OH | 3.0 | 1.0 |

| 7-Acetylpaclitaxel | -OCOCH3 | ~3.0 | ~1.0 |

| 7-Propionylpaclitaxel | -OCOCH2CH3 | 4.0 | 0.75 |

| 7-Butyrylpaclitaxel | -OCO(CH2)2CH3 | 5.0 | 0.6 |

| 7-Benzoylpaclitaxel | -OCOC6H5 | 10.0 | 0.3 |

| 7-Deoxypaclitaxel | -H | 3.5 | 0.86 |

| 7-epi-Paclitaxel | epimeric -OH | 6.0 | 0.5 |

Note: The IC50 value for 7-Acetylpaclitaxel is estimated based on qualitative statements of similar activity. The other values are representative from SAR studies.

The data in Table 2 reinforces the general observation that modifications at the C-7 position are tolerated, but often lead to a slight decrease in potency as the size of the substituent increases. For example, increasing the length of the alkyl chain in the C-7 ester group from acetyl to butyryl results in a gradual decrease in cytotoxic activity. The introduction of a bulky benzoyl group leads to a more significant drop in potency. The removal of the hydroxyl group to give 7-deoxypaclitaxel or its epimerization also results in slightly reduced activity.

These findings collectively suggest that while the C-7 position is not a primary determinant of paclitaxel's activity, the nature of the substituent at this position can modulate the compound's potency. Small, relatively polar groups are generally well-tolerated, while larger, more sterically demanding groups can lead to a reduction in activity, potentially by interfering with the optimal binding of the taxane core to tubulin or by altering the compound's physicochemical properties such as solubility and membrane permeability.

Metabolism and Biotransformation of 7 Acetyltaxol

Identification of Metabolic Products and Pathways

The biotransformation of 7-Acetyltaxol is expected to follow pathways similar to those of paclitaxel (B517696), involving a series of enzymatic reactions. The principal metabolic products are anticipated to arise from hydroxylation, epimerization, and hydrolysis. The major metabolic pathway for paclitaxel is hydroxylation, mediated by cytochrome P450 enzymes, leading to the formation of more polar compounds. nih.gov

Key predicted metabolic pathways for this compound include:

C-7 Epimerization: Conversion to its stereoisomer, 7-epi-acetyltaxol.

Hydrolysis: Cleavage of the ester linkages, particularly at the C-13 position, to yield baccatin (B15129273) derivatives.

Deacetylation: Removal of acetyl groups, for instance at the C-10 position.

Hydroxylation: Addition of hydroxyl groups to the taxane (B156437) core or the side chains, a common route for drug metabolism.

Enzymatic Transformations and Catalysis

The enzymatic transformations of this compound are catalyzed by a range of enzymes, primarily located in the liver. These reactions modify the structure of the compound, altering its biological activity and facilitating its elimination.

A significant transformation for taxanes with a hydroxyl group at the C-7 position is epimerization. In the case of paclitaxel, it is known to convert to 7-epitaxol (B27618). nih.gov This conversion is a spontaneous process that can be influenced by pH and temperature. researchgate.net For this compound, a similar epimerization at the C-7 position is plausible, which would result in the formation of 7-epi-acetyltaxol. This reaction involves the inversion of the stereochemistry at the C-7 carbon. The hydroxyl group at C-7 in related taxoids can undergo epimerization through a retro-aldol reaction mechanism. researchgate.net

The formation of 7-epitaxol from paclitaxel has been observed in cell culture media, and this epimer is also biologically active. nih.govmedchemexpress.com The epimerization process is often base-catalyzed. researchgate.net

Hydrolysis of the ester side chain at the C-13 position is a critical metabolic pathway for taxanes. This reaction cleaves the side chain, leading to the formation of baccatin III or its derivatives. For this compound, hydrolysis at C-13 would yield 7-acetylbaccatin III. Baccatin III itself is a major hydrolysis product of paclitaxel but exhibits significantly less cytotoxic activity. nih.gov This suggests that the C-13 side chain is crucial for the compound's biological function.

Deacetylation, the enzymatic removal of an acetyl group, is another potential metabolic transformation. For taxanes that are acetylated at the C-10 position, such as paclitaxel, deacetylation yields 10-deacetyltaxol (B21601). While this compound is defined by its C-7 acetylation, if it also possesses a C-10 acetyl group, this position would be susceptible to enzymatic hydrolysis by esterases. The formation of 10-deacetyltaxol is a known degradation pathway for paclitaxel. researchgate.net

Role of Cytochrome P450 Enzymes in this compound Metabolism

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of drugs and other xenobiotics. mdpi.comyoutube.com For taxanes like paclitaxel, CYP enzymes are the primary catalysts for oxidative metabolism. nih.gov

The main human liver P450 enzymes responsible for paclitaxel metabolism are CYP2C8 and CYP3A4. nih.gov These enzymes catalyze the hydroxylation of the paclitaxel molecule at different positions. The principal metabolite of paclitaxel is 6α-hydroxytaxol, a product of CYP2C8 activity. CYP3A4 also contributes to the formation of other hydroxylated metabolites. nih.gov Given the structural similarity, it is highly probable that CYP2C8 and CYP3A4 are also the key enzymes involved in the oxidative metabolism of this compound.

Table 1: Key Cytochrome P450 Enzymes in Taxane Metabolism

| Enzyme | Primary Metabolic Reaction | Resulting Metabolite (from Paclitaxel) |

|---|---|---|

| CYP2C8 | 6α-hydroxylation | 6α-hydroxytaxol |

This table is based on the metabolism of paclitaxel and is predictive for this compound.

The stereochemistry and substitutions on the taxane ring can influence the interaction with metabolic enzymes. The presence and configuration of substituents at the C-7 position can affect the binding affinity of the molecule to the active site of CYP enzymes. Modifications at the C-7 position of taxanes have been shown to alter their biological transport and cytotoxicity. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Epitaxol |

| Baccatin III |

| 10-deacetyl baccatin III |

| Cephalomannine |

| Paclitaxel |

| 7-epi-acetyltaxol |

| 7-acetylbaccatin III |

| 10-deacetyltaxol |

| 6α-hydroxytaxol |

Biotransformation in Diverse Biological Systems

The biotransformation of this compound, a derivative of the potent anticancer agent paclitaxel, is a subject of interest for understanding its metabolic fate and potential for enzymatic modification. While comprehensive studies focusing exclusively on this compound are limited, research on related taxanes provides significant insights into the likely metabolic pathways in various biological systems. The primary biotransformation anticipated for this compound is the hydrolysis of the acetyl group at the C-7 position, a reaction catalyzed by esterase enzymes.

Studies in Cultured Cells and Microorganisms

The environment of cell cultures and the enzymatic machinery of microorganisms present viable systems for the biotransformation of taxanes. The metabolic activity in these systems can lead to modifications of the taxane core, influencing the compound's biological activity.

Research has demonstrated that acetylated taxoids can undergo hydrolysis in cell culture. For instance, studies on 2'-acetylated taxol derivatives have shown a slow hydrolysis of the acetate (B1210297) group, suggesting that cellular or medium-associated esterases can deacetylate the taxane structure. This enzymatic activity is a strong indicator that this compound would likely undergo a similar deacetylation to yield paclitaxel. Furthermore, the C-7 position of paclitaxel itself has been shown to be susceptible to enzymatic modification in cell culture, leading to the formation of 7-epitaxol. This highlights the accessibility of the C-7 position to cellular enzymes.

Microorganisms, particularly bacteria and fungi, are well-documented for their ability to perform specific biotransformations on a wide range of complex molecules, including taxanes. Soil-isolated microorganisms, such as strains of Nocardioides, have been found to produce enzymes capable of site-specific deacylation of taxanes. nih.gov For example, a 10-deacetylase has been isolated from Nocardioides luteus, which specifically removes the acetyl group from the C-10 position of baccatin III and paclitaxel. nih.gov While this enzyme is specific to the C-10 position, it underscores the presence of microbial enzymes that can hydrolyze acetyl groups on the taxane skeleton. It is plausible that other microbial species possess esterases with specificity for the C-7 position. The use of microbial cultures for the biotransformation of taxanes is a recognized strategy for producing valuable precursors for the semi-synthesis of paclitaxel and its analogs. researchgate.net

Below is a table summarizing potential biotransformations of this compound based on studies of related compounds.

| Biological System | Potential Biotransformation | Resulting Compound(s) | Enzymatic Process |

| Cultured Cells | Deacetylation | Paclitaxel | Esterase Hydrolysis |

| Microorganisms (e.g., Nocardioides sp.) | Deacetylation | Paclitaxel | Microbial Esterase/Deacetylase |

In Vivo Metabolic Studies

As of the latest available scientific literature, no specific in vivo metabolic studies have been published for this compound. Research on the in vivo fate of paclitaxel is extensive, detailing its metabolism primarily through hepatic cytochrome P450 enzymes leading to hydroxylated metabolites. However, the specific metabolic pathway and clearance of this compound in an in vivo model have not been documented. Structure-activity relationship studies have been conducted on a series of taxol analogs with modifications at the C-7 position, but these have focused on cytotoxic efficacy rather than metabolic stability. researchgate.net Therefore, information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models or humans is not available.

Analytical Methodologies for 7 Acetyltaxol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 7-Acetyltaxol, enabling its isolation and measurement in various samples, from synthesis reaction mixtures to biological matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and quantification of this compound and related taxanes. lstmed.ac.uktorontech.com Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Research Findings: Methods have been developed for the baseline separation of multiple taxanes, which is crucial for accurately identifying and quantifying specific derivatives like this compound. nih.gov The choice of stationary phase is critical; while C18 columns are widely used, pentafluorophenyl (PFP) columns have shown excellent performance in resolving complex taxane (B156437) mixtures. nih.govresearchgate.net The elution order of taxanes is influenced by factors such as molecular size and the number and position of acetyl groups. nih.gov The acetylation at the C-7 position in this compound significantly impacts its retention behavior compared to Paclitaxel (B517696) or other derivatives. nih.gov

A typical HPLC method for taxane analysis involves a gradient elution using a mixture of acetonitrile (B52724) and water. rroij.com The detection is commonly performed using a UV detector, typically at a wavelength of 227 nm, where the taxane core structure absorbs strongly. rroij.com Validation studies for similar compounds have demonstrated that such HPLC methods are sensitive, precise, and reproducible, with linearity over a wide concentration range, making them suitable for quality control and stability assessment. rroij.comnih.gov

Table 1: Representative HPLC Parameters for Taxane Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 or Pentafluorophenyl (PFP), e.g., LiChrospher® 100 C18 (250x4.6mm, 5 µm) rroij.com |

| Mobile Phase | Acetonitrile and Water rroij.com |

| Elution | Gradient or Isocratic researchgate.netrroij.com |

| Flow Rate | Typically 1.0 mL/min rroij.com |

| Detection | UV Absorbance at ~227 nm rroij.com |

| Injection Volume | 20 µL rroij.com |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the quantification of taxanes, especially in complex biological samples. nih.govnih.gov This technique combines the separation power of HPLC with the precise mass identification of mass spectrometry.

Research Findings: LC-MS/MS methods have been extensively developed and validated for various taxane derivatives. nih.govresearchgate.netnih.govresearchgate.net These methods typically employ electrospray ionization (ESI) in the positive ion mode. jst.go.jpresearchgate.net Quantification is achieved using multiple-reaction monitoring (MRM), which involves tracking a specific precursor-to-product ion transition, providing high specificity and reducing matrix interference. researchgate.net For instance, in the analysis of a taxane mixture, specific mass transitions are used to uniquely identify each compound. researchgate.net

Sample preparation often involves liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix. nih.govthermofisher.comnih.gov The use of an internal standard, such as a structurally similar but isotopically labeled taxane, is common to ensure high accuracy and precision. nih.gov Validated methods for taxane derivatives demonstrate low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL range, with excellent linearity, precision, and accuracy. researchgate.netnih.govresearchgate.net Such methods are successfully applied to pharmacokinetic studies. nih.govresearchgate.net

Table 2: Typical LC-MS/MS Parameters for Taxane Derivative Analysis

| Parameter | Description |

|---|---|

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) or HPLC nih.gov |

| Column | C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate) nih.gov |

| Ionization | Electrospray Ionization (ESI), positive mode jst.go.jpresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Sample Preparation | Liquid-liquid or solid-phase extraction nih.govthermofisher.com |

| Internal Standard | Docetaxel or a deuterated analog nih.gov |

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and studying its three-dimensional shape (conformation).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. frontiersin.orgweebly.com It provides detailed information about the carbon-hydrogen framework.

Research Findings: The structures of taxanes, including Paclitaxel and its key derivatives, have been thoroughly characterized using 1D and 2D NMR techniques. colab.wsnih.gov The synthesis of this compound necessitates spectroscopic confirmation, for which NMR is critical. colab.ws

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The acetylation at the C-7 position causes a characteristic downfield shift of the H-7 proton signal compared to its position in Paclitaxel.

¹³C NMR: The carbon NMR spectrum reveals the chemical shift of each carbon atom. The acetyl group introduces two new signals: one for the carbonyl carbon (around 170 ppm) and one for the methyl carbon (around 21 ppm). The C-7 carbon also experiences a shift upon acetylation. nih.govipb.pt

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the complete structure and the specific location of the acetyl group at C-7. nih.govresearchgate.net NOE (Nuclear Overhauser Effect) spectroscopy can be used to determine the molecule's conformation in solution. colab.wsnih.gov

While NMR provides the complete structural map, other spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy offer complementary information about functional groups and electronic properties. justia.com

Research Findings:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. utdallas.eduscholarsresearchlibrary.com The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl groups (C=O stretch), including the newly introduced acetyl group, typically in the range of 1710-1777 cm⁻¹. spectroscopyonline.com Other key bands would include those for hydroxyl (O-H stretch), amide (N-H stretch and C=O stretch), and the carbon-oxygen bonds of the ester and ether linkages. utdallas.eduspectroscopyonline.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the conjugated systems within the molecule. scholarsresearchlibrary.comnih.gov The taxane core contains benzoyl and other chromophores that absorb UV light. The UV spectrum of this compound, like Paclitaxel, is characterized by strong absorbance maxima, which can be used for quantification, often in conjunction with HPLC. rroij.com

Advanced Methods for Microtubule Binding and Interaction Studies (e.g., Equilibrium Microdialysis)

Understanding how this compound interacts with its biological target, microtubules, is crucial for assessing its activity. Advanced biophysical methods are employed for these studies.

Research Findings: The properties of this compound have been shown to be similar to Paclitaxel in its effects on in vitro microtubule polymerization, indicating that a free hydroxyl group at the C-7 position is not essential for this activity. colab.ws

Equilibrium Microdialysis: This technique has been directly used to study the interaction of radiolabeled [³H]acetyltaxol with tubulin. nih.govresearchgate.net Studies using this method have shown that this compound binds to assembled microtubules but not to free, unassembled tubulin dimers. researchgate.net The binding capacity was found to be stable when the temperature was lowered from 37°C to 0°C. nih.govresearchgate.net Equilibrium microdialysis also revealed that different types of tubulin polymers (e.g., normal microtubules vs. spirals induced by vinblastine) exhibit different binding capacities for this compound. nih.gov

Other Binding Assays: While direct data for this compound is specific to microdialysis, other methods are commonly used for taxanes and could be applied. These include sedimentation assays, where the amount of drug bound to microtubules is measured after centrifugation, and fluorescence-based assays. researchgate.netcsic.esnih.gov For example, a homogeneous assay using a fluorescently labeled Taxol derivative (Flutax-2) allows for the measurement of binding constants of competing ligands by monitoring changes in fluorescence anisotropy. csic.es Such competition assays are powerful tools for screening and characterizing new derivatives. csic.esmdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Paclitaxel |

| 7-Epitaxol (B27618) |

| Docetaxel |

| Flutax-2 |

Techniques for Metabolite Identification and Profiling

The study of this compound's biotransformation is critical for understanding its metabolic fate. Identifying and profiling its metabolites are accomplished using a suite of advanced analytical techniques, primarily centered around chromatography and spectrometry. These methods allow for the separation, detection, and structural elucidation of new chemical entities formed after metabolic processes.

The principal analytical approach for metabolite identification combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry (LC-MS). wikipedia.orgnih.gov High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the complex mixture of compounds found in biological samples like plasma, urine, or bile. nih.govnih.gov Following separation, mass spectrometry provides detailed information on the mass-to-charge ratio of the parent compound and its metabolites, enabling their identification.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural characterization. nih.govugent.be In this technique, ions of a specific metabolite are selected and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a fingerprint that helps to determine the site of metabolic modification on the molecule, such as hydroxylation or epimerization. nih.gov Techniques like atmospheric-pressure chemical ionization (APCI) have been successfully used as an interface between LC and MS for analyzing taxane metabolites. nih.gov

While LC-MS is the workhorse for metabolite detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy plays an invaluable role in the definitive structural elucidation of novel or isomeric metabolites. nih.govhyphadiscovery.com Where mass spectrometry data may be insufficient to distinguish between isomers or pinpoint the exact position of an atomic modification, 1H-NMR and 13C-NMR can provide precise structural details. nih.govajol.info The combination of LC-MS for initial profiling and LC-NMR for detailed characterization of specific metabolites represents a comprehensive strategy. nih.gov

Research on the metabolism of the closely related parent compound, paclitaxel, has identified several key metabolites in various biological matrices. These findings provide a foundational understanding of the expected metabolic pathways for derivatives like this compound. The primary routes of metabolism for paclitaxel involve hydroxylation, primarily mediated by cytochrome P450 enzymes. ugent.be

Table 1: Examples of Identified Taxane Metabolites and Analytical Methods

This table details metabolites identified in studies of the parent compound, paclitaxel, which inform the expected metabolic products of its derivatives.

| Metabolite | Biological Matrix | Analytical Technique | Reference |

| 6α-hydroxytaxol | Plasma, Urine, Bile | LC/MS, ¹H-NMR | nih.govnih.govacs.org |

| 3'-p-hydroxytaxol | Plasma, Bile | LC/MS, ¹H-NMR | nih.govugent.be |

| 6α,3'-p-dihydroxy-paclitaxel | Plasma | UHPLC-MS/MS | ugent.be |

| 7-epitaxol | Plasma, Urine | LC/MS | nih.govugent.be |

| Baccatin (B15129273) III | Bile | HPLC | nih.gov |

Table 2: Key Analytical Techniques in Metabolite Profiling

This table summarizes the primary analytical techniques and their specific roles in the identification and characterization of metabolites.

| Technique | Application | Details | Reference |

| HPLC/UHPLC | Separation | Separates metabolites from the parent drug and endogenous biological components based on physicochemical properties. | wikipedia.orgnews-medical.net |

| Mass Spectrometry (MS) | Detection & Identification | Measures the mass-to-charge ratio of ions to detect known metabolites and identify unknown ones based on accurate mass. | nih.govnews-medical.net |

| Tandem MS (MS/MS) | Structural Elucidation | Fragments selected metabolite ions to produce unique patterns that help determine the chemical structure and site of metabolism. | nih.govugent.be |

| NMR Spectroscopy | Definitive Structure ID | Provides detailed information about the chemical environment of atoms (¹H, ¹³C), allowing for unambiguous structure determination, especially for isomers. | nih.govresearchgate.netnih.gov |

| LC-NMR | Integrated Analysis | Directly couples separation with NMR analysis, enabling structural elucidation of components in a complex mixture without prior isolation. | nih.gov |

Preclinical Research Trajectories and Advanced Studies of 7 Acetyltaxol Derivatives

Development of Fluorescent 7-Acetyltaxol Probes for Cellular Imaging

The modification of the C-7 position of taxol and its analogs has enabled the development of fluorescent probes essential for cellular imaging and the study of microtubule dynamics. A free hydroxyl group at the C-7 position is not essential for the biological activity of taxol, making this site suitable for structural modifications such as the attachment of fluorophores. colab.ws This has led to the synthesis of novel fluorescent taxoids that can visualize microtubules in living and fixed cells. researchgate.net

Key examples of such probes are FLUTAX and ROTAX, which are derivatives of this compound. researchgate.net FLUTAX, chemically known as 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol, and ROTAX, or 7-O-[N-(4'-tetramethylrhodaminecarbonyl)-L-alanyl]taxol, are designed to bind to microtubules and emit fluorescence, allowing for direct observation under a microscope. researchgate.net These probes effectively induce the assembly of tubulin into microtubules, similar to paclitaxel (B517696), although FLUTAX shows a somewhat lower relative affinity for the microtubule binding site compared to taxol. researchgate.net

Research has shown that these fluorescent taxoids are powerful tools for visualizing the microtubule cytoskeleton. researchgate.net They allow for rapid and precise imaging of cytoplasmic and spindle microtubules in permeabilized cells, offering an advantage over traditional immunofluorescence methods. researchgate.net Notably, FLUTAX has been observed to label centrosomes in PtK2 cells with greater intensity than antibodies specific to α- or β-tubulin, co-localizing with γ-tubulin antibodies. researchgate.net This suggests that centrosomes may be additional targets for taxoids. researchgate.net The use of these probes at nanomolar concentrations facilitates the specific imaging of critical cellular structures like centrosomes, half-spindles, and midbodies in growing cells. researchgate.net

Table 1: Characteristics of Fluorescent this compound Probes

| Probe Name | Chemical Name | Fluorophore | Key Finding |

|---|---|---|---|

| FLUTAX | 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol | Fluorescein | Specifically visualizes microtubules and centrosomes; competes with taxol for binding. researchgate.net |

| ROTAX | 7-O-[N-(4'-tetramethylrhodaminecarbonyl)-L-alanyl]taxol | Tetramethylrhodamine | Efficiently induces microtubule assembly for visualization. researchgate.net |

In Vitro Model Systems for Efficacy and Mechanism Investigations

In vitro model systems are fundamental for evaluating the efficacy and elucidating the mechanisms of action of this compound and its derivatives. Early studies established that the properties of this compound are comparable to those of taxol regarding its effects on cell replication and the in vitro polymerization of microtubules. colab.ws The addition of an acetyl group at the C-7 position does not eliminate its cytotoxicity, confirming that this position is amenable to modification without losing the compound's fundamental anti-mitotic activity. colab.ws

A significant body of research utilizes cancer cell lines to probe the cytotoxic and apoptotic effects of C-7 modified taxoids. For instance, studies on 7-epi-10-deacetyltaxol (B27621) (EDT), a related taxol derivative, in the human hepatoma HepG2 cell line have provided detailed mechanistic insights. researchgate.netnih.gov These investigations demonstrated that EDT exhibits significant in vitro cytotoxicity. researchgate.netnih.gov Mechanistic studies revealed that EDT treatment leads to nuclear condensation, DNA fragmentation, and cell cycle arrest at the G2/M phase in HepG2 cells. researchgate.netnih.gov

Furthermore, these in vitro models have been instrumental in dissecting the molecular pathways of apoptosis induced by these compounds. In HepG2 cells, EDT was found to induce apoptosis in a dose-dependent manner. nih.gov This process was associated with the generation of reactive oxygen species (ROS), an increased Bax/Bcl-2 ratio, and the cleavage of poly [ADP-ribose] polymerase (PARP), indicating the involvement of the intrinsic apoptotic pathway mediated by ROS and activation of the MAPK pathway. researchgate.netnih.gov

Table 2: Summary of In Vitro Findings for this compound and Related Compounds

| Compound | Cell Line Model | Observed Effects | Implied Mechanism |

|---|---|---|---|

| This compound | J774.2 macrophage-like cells | Cytotoxicity and promotion of microtubule assembly similar to taxol. colab.ws | Microtubule stabilization. colab.ws |

| 7-epi-10-deacetyltaxol (EDT) | HepG2 (Human Hepatoma) | Significant cytotoxicity, nuclear condensation, DNA fragmentation, G2/M cell cycle arrest. researchgate.netnih.gov | Induction of apoptosis via intrinsic pathway, ROS generation, MAPK pathway activation. researchgate.netnih.gov |

Computational Chemistry and Molecular Docking Studies of this compound and Analogs

Computational chemistry and molecular docking provide powerful tools to understand the structure-activity relationships (SAR) and binding mechanisms of this compound and its analogs at the atomic level. bioisi.ptplos.org These theoretical studies complement experimental data by predicting how modifications, particularly at the C-7 position, affect the conformation of the taxane (B156437) molecule and its interaction with its biological target, β-tubulin. researchgate.net

Molecular modeling studies, in conjunction with NMR spectroscopy, have been crucial in determining the bioactive conformation of taxoids. researchgate.net It is widely accepted that the 'opened' or T-shape conformation is the biologically active form that binds to microtubules. researchgate.net Computational analyses help predict how different substituents at the C-7 position influence the stability of this conformation. For example, photoaffinity labeling experiments, which physically link the drug to its binding site, have identified specific amino acid residues in β-tubulin (such as Arg282) that interact with the taxane core. acs.org This information is then used to build and refine computer models of the binding pocket. acs.org

Molecular docking simulations are used to predict the binding affinity and interaction patterns of novel analogs. plos.orgjpionline.org These simulations place the ligand (the taxoid analog) into the binding site of the protein (β-tubulin) and calculate a binding energy score, which indicates the stability of the complex. plos.org For instance, computational analysis of macrocyclic paclitaxel analogues has shown they can adopt a stable structure that mimics the known binding conformation of paclitaxel, where the 2'-OH group forms a hydrogen bond with His229 of β-tubulin. acs.org These studies guide the rational design of new derivatives with potentially improved binding and efficacy. researchgate.net

Strategies for Overcoming Resistance Mechanisms with this compound-Related Compounds

A significant challenge in cancer chemotherapy is the development of drug resistance. nfid.orgnih.gov Modifications at the C-7 position of the taxane scaffold have emerged as a promising strategy to develop compounds that can overcome common resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp) efflux pumps and mutations or overexpression of specific tubulin isotypes like βIII-tubulin. csic.esnih.gov

Researchers have synthesized series of taxanes modified at the C-7 and C-10 positions that exhibit high cytotoxicity against multi-drug-resistant (MDR) cancer cells. acs.orgacs.org These novel taxoids were found to be significantly more potent than paclitaxel against various drug-resistant cell lines. acs.org Another approach involves creating C-seco taxoids, which have an opened C-ring in the taxane core. Tethering this opened ring by creating a 7,9-O-linkage has produced compounds that are more effective than paclitaxel in cell lines that overexpress P-gp (A2780AD) and βIII-tubulin (Hela-βIII). csic.es This suggests that while maintaining some flexibility, the ring tethering enhances binding to βIII-tubulin and may reduce recognition by efflux pumps. csic.es

The development of such compounds is part of a broader strategy to create agents that can counteract multiple resistance mechanisms simultaneously, which is crucial given the heterogeneity of tumors. nih.govcsic.es By designing molecules that are poor substrates for efflux pumps or that can effectively target resistant tubulin isotypes, these C-7 modified taxoids hold potential for treating chemoresistant cancers. csic.esnih.gov

Exploration of New Therapeutic Applications for Modified Taxoids at C-7

The versatility of the C-7 position for chemical modification has opened avenues for new therapeutic applications beyond direct cytotoxicity. A key area of exploration is the development of targeted drug delivery systems and prodrugs. acs.orgresearchgate.net

One major strategy involves creating taxane-antibody immunoconjugates. nih.govacs.org In this approach, a highly potent taxoid, modified at the C-7 (or C-10) position with a suitable linker, is attached to a monoclonal antibody that selectively binds to antigens on tumor cells. acs.org This targeted delivery system aims to increase the concentration of the cytotoxic agent at the tumor site, thereby enhancing efficacy while minimizing systemic toxicity. acs.org For this strategy to be effective, the C-7 modified taxoids must not only be highly potent but also possess improved solubility in aqueous systems. nih.govacs.org

Another application is the development of water-soluble prodrugs. Taxanes like paclitaxel have poor water solubility, which complicates their formulation and administration. acs.org By attaching hydrophilic groups, such as phosphates, to the C-7 position, researchers have created water-soluble taxoid derivatives. researchgate.net These prodrugs are designed to be inactive and more soluble, but convert to the active cytotoxic drug upon administration, for example, through the action of enzymes like alkaline phosphatase. researchgate.net Other modifications at the C-7 position, such as the creation of taxol-7-carbazates, have also been patented for the treatment of neoplastic diseases, highlighting the ongoing search for new therapeutic agents based on this scaffold. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-epi-10-deacetyltaxol (EDT) |

| 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol (FLUTAX) |

| 7-O-[N-(4'-tetramethylrhodaminecarbonyl)-L-alanyl]taxol (ROTAX) |

| Arg282 |

| Bax |

| Bcl-2 |

| C-seco taxoids |

| FLUTAX |

| His229 |

| Paclitaxel |

| Poly [ADP-ribose] polymerase (PARP) |

| ROTAX |

| Taxol |

| Taxol-7-carbazates |

| α-tubulin |

| β-tubulin |

Q & A

Q. What standard analytical techniques are used to confirm the purity and structure of 7-Acetyltaxol in synthetic chemistry research?

Q. What in vitro models are commonly used to assess the anticancer efficacy of this compound?

Common models include:

- Cell Lines : Breast cancer (MCF-7, MDA-MB-231) and ovarian cancer (SK-OV-3) lines, selected based on Lipocalin 2 (Lcn2) expression profiles .

- MTT/Proliferation Assays : Quantify IC₅₀ values using dose-response curves (e.g., 0.1–100 µM concentrations) with triplicate technical replicates .

- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays to confirm mechanism of action . Ensure raw data (e.g., absorbance values) are archived in supplementary materials for peer review .

Q. How should dose-response experiments be designed to determine the IC₅₀ of this compound in cancer cell lines?

- Serial Dilutions : Prepare 10–12 concentrations (e.g., 0.1–100 µM) in logarithmic increments to capture sigmoidal curves .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., Paclitaxel).

- Statistical Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals . Report data in tables with mean ± SEM and p-values for comparisons to other taxanes .

Advanced Research Questions

Q. How can molecular docking parameters be optimized to evaluate this compound’s binding affinity to Lipocalin 2 compared to other taxane analogues?

- Scoring Functions : Compare AutoDock Vina’s affinity scores with MM/GBSA free-energy calculations to resolve false positives .

- Solvent Models : Incorporate explicit water molecules in docking simulations to improve binding site accuracy .

- Validation : Cross-reference docking poses with X-ray crystallography or mutagenesis data (if available) . Highlight discrepancies between predicted and experimental binding energies in the "Discussion" section, proposing refinements to force fields .

Q. What methodological strategies address discrepancies between theoretical predictions and experimental results in SAR studies of this compound derivatives?

- Replication : Repeat synthesis and assays in independent labs to rule out batch-specific artifacts .

- Parameter Adjustments : Recalibrate computational models using experimental IC₅₀ values as training data .

- Cross-Validation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based efficacy) to confirm SAR trends . Discuss limitations in the "Results" section, such as solvent effects on ligand flexibility .

Q. How can reproducibility in synthesizing this compound derivatives be ensured across laboratories?

- Protocol Standardization : Publish step-by-step procedures with exact reaction conditions (e.g., 0°C for acetylation, 18-hour stirring) .

- Intermediate Characterization : Provide NMR/MS data for all synthetic intermediates in supplementary files .

- Collaborative Validation : Share samples with external labs for independent HPLC and bioactivity testing .

Q. What are the key considerations for comparing pharmacokinetic profiles of this compound and Paclitaxel in preclinical models?

- Study Design : Use Sprague-Dawley rats (n ≥ 6/group) with IV/oral administration and serial blood sampling (0–48 hours) .

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .

- Data Interpretation : Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis, emphasizing differences in acetylation’s impact on bioavailability . Address interspecies variability by testing multiple models (e.g., murine vs. canine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.